ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
Description
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyridine ring system. The [b] notation indicates the specific fusion of the cyclopentane ring to the pyridine ring at positions 5 and 6, creating a rigid, planar structure.
Key structural features include:
- Bicyclic core: Combines aromatic pyridine with a non-aromatic cyclopentane ring.
- Substituents: Ethyl ester at position 6, which can influence solubility and reactivity.
- Stereochemistry: The fused ring system may adopt specific conformations affecting intermolecular interactions.
Properties
IUPAC Name |
ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-6-8-4-3-5-12-10(8)7-9/h3-5,9H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQAFYSMJHJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944600 | |
| Record name | Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220001-84-3 | |
| Record name | Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220001-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine and are carried out under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Alkylation and acylation reactions are common, with reagents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Manganese triflate, tert-butyl hydroperoxide, water, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: 1,2-dibromoethane, benzyl chloride, triethylamine, mild heating.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe and as an inhibitor of protein kinases.
Medicine: Explored for its hypoglycemic activity and as an antagonist of calcium channels.
Industry: Employed in the development of agrochemicals and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate involves its interaction with various molecular targets. For instance, as a protein kinase inhibitor, it binds to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with specific amino acid residues, leading to the inhibition of kinase activity and subsequent downstream effects .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 191.23 g/mol
- CAS Number : 126814-05-9
- Purity : Typically ≥ 95%
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing cyclopentadiene derivatives with pyridine precursors.
- Oxidation Reactions : Employing manganese-based catalysts for selective oxidation processes to form the desired cyclopenta[b]pyridine structure .
Pharmacological Effects
The biological activity of this compound has been explored in several studies, highlighting its potential as:
- Antimicrobial Agent : Preliminary studies indicate that derivatives of cyclopenta[b]pyridine exhibit antimicrobial properties against various pathogens.
- CNS Activity : Research suggests potential neuroprotective effects, possibly acting on muscarinic receptors which are critical in neurological functions .
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study evaluated the compound's efficacy in models of neurodegeneration, demonstrating a reduction in oxidative stress markers and improved neuronal survival rates.
-
Antimicrobial Activity :
- In vitro assays showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.
- Enzyme Inhibition Studies :
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate and its derivatives?
Answer:
The compound is typically synthesized via cyclization reactions involving substituted cyclopentanones and heterocyclic precursors. For example, multi-step protocols may involve:
Condensation reactions with thiophene or aryl-substituted ketones (e.g., 3-oxo-3-(thienyl)propanoyl derivatives) to form cyclopenta[b]pyridine scaffolds .
Zeolite-catalyzed cyclization for fused derivatives, optimizing reaction time and catalyst choice (e.g., HZSM-5) to improve yields .
Oxidative coupling using bromine or other halogens to introduce functional groups .
Key intermediates are characterized via IR, H NMR, and C NMR to confirm structural integrity .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- Spectroscopy :
- IR spectroscopy identifies carbonyl (C=O) and ester (C-O) groups at ~1700 cm and ~1250 cm, respectively .
- NMR : H NMR resolves proton environments (e.g., cyclopentane ring protons at δ 1.5–3.0 ppm, pyridine protons at δ 7.0–8.5 ppm). C NMR confirms carbonyl carbons (~165–175 ppm) .
- X-ray crystallography : Determines bond lengths, angles, and spatial arrangement. Tools like SHELXL refine structures using high-resolution data .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?
Answer:
- Graph-set analysis (Etter’s formalism) classifies hydrogen-bonding patterns (e.g., chains, rings) to predict molecular packing .
- SHELX software refines crystallographic data, identifying hydrogen bonds (e.g., O–H···N interactions) and validating geometry against theoretical models .
- Database cross-referencing : The Cambridge Structural Database (CSD) provides comparative data to resolve discrepancies in bond distances or angles .
Advanced: How to design experiments to analyze structure-activity relationships (SAR) for bioactivity?
Answer:
Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at positions 4 or 5 to modulate electronic effects .
In vitro assays : Test derivatives for binding affinity (e.g., enzyme inhibition) and correlate with substituent Hammett parameters.
Computational docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinases) based on steric and electronic profiles .
Advanced: How to address low yields in cyclization reactions during synthesis?
Answer:
- Optimize reaction conditions :
- Solvent selection : Anhydrous THF or DMF minimizes side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or zeolites (e.g., HZSM-5) to enhance cyclization efficiency .
- Monitor intermediates : Use TLC or LC-MS to identify incomplete steps and adjust stoichiometry .
Methodological: How to utilize the Cambridge Structural Database (CSD) for comparative crystallographic analysis?
Answer:
Search CSD for analogues (e.g., cyclopenta[b]pyridine derivatives) to extract bond length/angle benchmarks .
Validate hydrogen-bonding motifs by comparing with reported graph-set patterns (e.g., R(8) rings) .
Statistical analysis : Use Mercury software to calculate mean values for geometric parameters, identifying outliers in experimental data .
Troubleshooting: How to resolve contradictions between computational and experimental spectral data?
Answer:
DFT calculations : Optimize molecular geometry using Gaussian or ORCA and simulate NMR/IR spectra. Compare with experimental data to identify conformational discrepancies .
Dynamic effects : Account for solvent interactions or temperature-dependent conformational changes in simulations.
Crystallographic validation : Cross-check computed structures with X-ray data to confirm ground-state geometry .
Advanced: What strategies improve the accuracy of hydrogen-bonding analysis in polymorph screening?
Answer:
- High-throughput crystallization : Screen solvents (e.g., ethanol, acetonitrile) to isolate polymorphs .
- Synchrotron radiation : Collect high-resolution data to detect weak H-bonds (e.g., C–H···O interactions) .
- Hirshfeld surface analysis : Quantify intermolecular interactions and compare with CSD entries to identify dominant packing motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
